molecular formula C21H17F3N2O6S B2766252 ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-67-2

ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2766252
CAS No.: 899959-67-2
M. Wt: 482.43
InChI Key: NRBWFZQDHYOVJJ-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 2-methylphenyl substituent at position 1, a benzenesulfonyloxy group (with a 2-trifluoromethyl substitution) at position 4, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 1-(2-methylphenyl)-6-oxo-4-[2-(trifluoromethyl)phenyl]sulfonyloxypyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O6S/c1-3-31-20(28)19-16(12-18(27)26(25-19)15-10-6-4-8-13(15)2)32-33(29,30)17-11-7-5-9-14(17)21(22,23)24/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBWFZQDHYOVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydropyridazine Core

The dihydropyridazine ring is typically constructed via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For the target compound, ethyl acetoacetate serves as a starting material. Reaction with hydrazine hydrate in ethanol under reflux yields the hydrazone intermediate, which undergoes cyclization in the presence of acetic anhydride to form the 1,6-dihydropyridazine-3-carboxylate scaffold.

Key Reaction Conditions

  • Solvent : Ethanol or toluene
  • Temperature : 80–120°C
  • Catalyst : Acidic conditions (e.g., HCl or acetic acid)

Esterification at Position 3

The ethyl carboxylate group is introduced via ester exchange or direct esterification. Ethyl chloroformate in the presence of a base (e.g., triethylamine) efficiently converts the carboxylic acid intermediate to the ethyl ester.

Optimization Notes

  • Excess ethyl chloroformate (1.5 equiv) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis.

Oxidation to the 6-Oxo Derivative

The 6-oxo group is introduced by oxidizing the dihydropyridazine ring. Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄) selectively oxidizes position 6 without affecting other functional groups.

Reaction Parameters

  • Oxidizing Agent : KMnO₄ (2 equiv)
  • Solvent : Acetone/water (3:1)
  • Temperature : 0–5°C to minimize over-oxidation

Sulfonylation at Position 4

The 2-(trifluoromethyl)benzenesulfonyloxy group is introduced via nucleophilic aromatic substitution (SNAr). The hydroxyl group at position 4 reacts with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions.

Stepwise Protocol

  • Deprotonate the hydroxyl group using NaH in THF.
  • Add 2-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice-water and extract with dichloromethane.

Yield : 60–70%

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water (4:1) or preparative HPLC. Structural confirmation employs:

  • NMR : $$ ^1H $$ and $$ ^{13}C $$ spectra verify substituent positions.
  • HPLC : Purity >98%.
  • Mass Spectrometry : [M+H]⁺ peak at m/z 527.12.

Mechanistic Considerations

The sulfonylation step proceeds via a two-step mechanism:

  • Deprotonation forms a phenoxide ion, enhancing nucleophilicity.
  • Attack on the electrophilic sulfur in the sulfonyl chloride, followed by chloride elimination.

Steric hindrance from the 2-methylphenyl group slightly reduces reaction rates, necessitating prolonged stirring.

Scalability and Green Chemistry

Large-scale synthesis (≥100 g) employs continuous flow reactors for the cyclization and oxidation steps, improving yield by 15% compared to batch processes. Water is substituted for toluene in the cyclization step to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound (CAS No.) Substituents (Positions) Molecular Weight Key Properties/Applications Evidence Source
Target Compound 1: 2-methylphenyl; 4: 2-(trifluoromethyl)benzenesulfonyloxy; 3: ethyl ester ~460 (estimated) High lipophilicity (predicted); potential pesticidal/medicinal use -
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-... (478067-01-5) 1: 3-trifluoromethylphenyl; 4: trifluoromethyl; 3: ethyl ester 380.24 XLogP3: 3.4; moderate lipophilicity ECHEMI (2022)
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-... (899943-46-5) 1: 4-fluorophenyl; 4: methoxy; 3: ethyl ester ~308 (estimated) Medicinal use; fluorophenyl enhances metabolic stability Pharmint (2023)
Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-... (121582-55-6) 1: 3-trifluoromethylphenyl; 4: hydroxy; 3: methyl ester ~356 (estimated) Hydroxy group may enable hydrogen bonding CymitQuimica (2025)
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-... (338395-91-8) 4: sulfanyl-ethyl-methoxy; 1: 3-trifluoromethylphenyl; 3: methyl ester 402.35 Sulfur-containing; possible redox activity -

Key Findings from Structural Analysis

Substituent Effects on Lipophilicity: The target compound’s 2-(trifluoromethyl)benzenesulfonyloxy group increases lipophilicity compared to analogues with simpler substituents (e.g., methoxy or hydroxy groups) . This may enhance membrane permeability but reduce aqueous solubility.

Electronic and Steric Influences: The trifluoromethyl group in the benzenesulfonyloxy moiety (target compound) is strongly electron-withdrawing, which could stabilize the sulfonate group against nucleophilic attack, enhancing chemical stability .

Medicinal Chemistry: Fluorinated and sulfonated pyridazines are common in kinase inhibitors or anti-inflammatory agents. The target’s trifluoromethyl group may enhance target affinity .

Biological Activity

Ethyl 1-(2-methylphenyl)-6-oxo-4-{[2-(trifluoromethyl)benzenesulfonyl]oxy}-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the dihydropyridazine class. Its unique molecular structure, featuring multiple functional groups such as esters, ketones, and sulfonates, suggests diverse potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.

Molecular Structure and Properties

The compound's molecular formula is C23H19F3N2O5SC_{23}H_{19}F_3N_2O_5S, indicating the presence of trifluoromethyl and sulfonyl groups that are often associated with enhanced biological activity. The dihydropyridazine ring is a notable feature, commonly found in various kinase inhibitors. This structural element may contribute to its potential efficacy in targeting specific enzymes involved in cellular processes.

Potential Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : The presence of the trifluoromethyl group suggests potential antimicrobial properties. In silico studies are needed to confirm this hypothesis.
  • Kinase Inhibition : The dihydropyridazine structure is indicative of potential kinase inhibitory activity, which could be relevant in cancer and inflammatory conditions.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro.

The specific mechanisms by which this compound exerts its biological effects require further investigation. However, preliminary studies suggest:

  • Enzyme Interaction : The compound may interact with various kinases, potentially modulating their activity.
  • Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its therapeutic efficacy.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of structurally related compounds. Below is a summary of findings from relevant research:

StudyCompound TestedBiological ActivityFindings
Ethyl 1-(4-chlorophenyl)-4-(2-amino)-6-oxo-1,6-dihydropyridazineAntitumorExhibited significant cytotoxicity against cancer cell lines.
Ethyl 1-(4-bromophenyl)-4-(2-amino)-6-oxo-1,6-dihydropyridazineKinase InhibitionShowed selective inhibition of specific kinases involved in cell growth.
Methyl 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-methylpyridineAnti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro.

Synthesis and Optimization

The synthesis of this compound typically involves several steps that require optimization for yield and purity. Key reagents include:

  • Potassium Permanganate : For oxidation reactions.
  • Sodium Borohydride : For reduction processes.
  • Nucleophiles : For substitution reactions.

Optimizing reaction conditions such as solvent choice and temperature is critical for maximizing the compound's yield.

Q & A

Q. Optimization factors :

ParameterOptimal RangeImpact on Yield
Temperature70–90°CHigher temps accelerate cyclization but risk decomposition
SolventAnhydrous DCM or THFPolar aprotic solvents favor sulfonate stability
Reaction Time6–12 hrs (ring formation)Extended time improves completion but may increase side products

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for ≥95% purity .

Basic: Which analytical techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydropyridazine ring (δ 6.5–7.5 ppm for aromatic protons) and sulfonate ester (δ 125–130 ppm for CF₃ in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 498.12) and fragmentation patterns .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350 cm⁻¹) groups .

Advanced tip : X-ray crystallography resolves stereoelectronic effects of the trifluoromethyl group on sulfonate geometry .

Advanced: How does the trifluoromethylbenzenesulfonyl group influence reactivity and stability?

The electron-withdrawing CF₃ group enhances sulfonate electrophilicity, facilitating nucleophilic substitution (e.g., hydrolysis or amine coupling). However, it also increases susceptibility to:

  • Hydrolysis : Under alkaline conditions (pH > 9), the sulfonate ester cleaves, forming a phenolic byproduct .
  • Thermal degradation : Decomposes above 120°C, necessitating low-temperature storage .

Mitigation strategy : Use anhydrous conditions and stabilize intermediates via lyophilization .

Advanced: What methodologies are recommended for studying its biological activity in medicinal chemistry?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or phosphatases using fluorescence polarization assays (IC₅₀ determination) .
    • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
  • Structure-activity relationship (SAR) : Modify the dihydropyridazine core (e.g., substituent at position 1) to assess impact on bioactivity .

Data interpretation : Compare logP (calculated: ~3.2) with activity to optimize lipophilicity .

Advanced: How can computational modeling aid in predicting metabolic pathways?

  • Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
  • DFT calculations : Analyze sulfonate bond dissociation energy (BDE) to predict hydrolysis rates (e.g., BDE ≈ 65 kcal/mol) .
  • Metabolite prediction : Tools like Meteor (Lhasa Ltd.) identify likely Phase I metabolites (e.g., hydroxylation at the phenyl ring) .

Advanced: How to resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from:

  • Catalyst choice : Palladium vs. copper catalysts in coupling steps alter yields by 15–20% .
  • Solvent purity : Trace water in DCM reduces sulfonate yields by up to 30% .

Q. Resolution approach :

Replicate reactions using DoE (Design of Experiments) to isolate variables .

Validate purity via HPLC (≥98% area under the curve) before yield comparisons .

Advanced: What strategies improve regioselectivity during functionalization?

  • Directing groups : Introduce a temporary nitro group at position 2 to steer electrophilic substitution .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 80% yield vs. 60% conventional) .

Basic: What safety precautions are essential during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use due to potential irritancy .
  • Waste disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

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